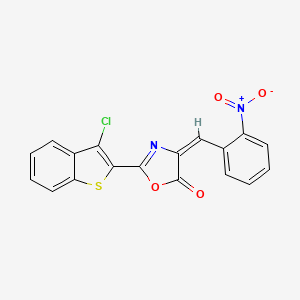![molecular formula C22H24N2O B5193667 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine, also known as MPP, is a chemical compound that has been studied extensively in the field of neuroscience. MPP is a selective antagonist of the α7 nicotinic acetylcholine receptor, which plays an important role in cognitive function, learning, and memory.
Scientific Research Applications
3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has been widely used in scientific research to study the role of the α7 nicotinic acetylcholine receptor in various physiological processes. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has also been used to investigate the role of the α7 nicotinic acetylcholine receptor in inflammation, pain, and addiction.
Mechanism of Action
3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is highly expressed in the brain. By blocking the receptor, 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine inhibits the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has been shown to reduce addiction-related behaviors in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine in lab experiments is that it is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, which allows for precise manipulation of the receptor. However, one limitation of using 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine is that it may have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine. One area of research is to investigate the role of the α7 nicotinic acetylcholine receptor in other physiological processes, such as immune function and metabolism. Another area of research is to develop more selective and potent antagonists of the α7 nicotinic acetylcholine receptor, which could have therapeutic potential for a variety of neurological and psychiatric disorders. Finally, research on 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine could be extended to human studies to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine involves the reaction of 4-methoxy-1-naphthaldehyde with 2-piperidinylmagnesium bromide, followed by the reaction of the resulting intermediate with pyridine-2-carboxylic acid. The final product is obtained through purification by column chromatography.
properties
IUPAC Name |
3-[1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-22-12-11-18(19-8-2-3-9-20(19)22)16-24-14-5-4-10-21(24)17-7-6-13-23-15-17/h2-3,6-9,11-13,15,21H,4-5,10,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNPQKHHDCWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5193593.png)

![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)


![4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)
![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5193695.png)